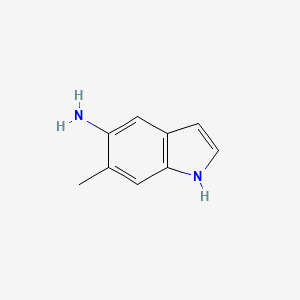

6-methyl-1H-indol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-methyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H-indol-5-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the reduction of nitroindoles using aqueous titanium(III) chloride solution at ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

6-methyl-1H-indol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

6-Methyl-1H-indol-5-amine has been identified as a potential candidate for anticancer drug development. Research indicates that derivatives of indole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain indole derivatives have demonstrated potent activity against lung cancer cells (A549) while sparing non-cancerous cells, indicating a selective action that could minimize side effects in patients undergoing chemotherapy .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that these compounds can inhibit tubulin polymerization and increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent cell death .

Antibacterial Applications

Inhibition of Bacterial Growth

Recent studies have explored the use of indole-based compounds, including this compound, as inhibitors of bacterial cystathionine γ-synthase (bCSE). This enzyme plays a crucial role in the survival of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. By inhibiting bCSE activity, these compounds enhance the sensitivity of bacteria to antibiotics, making them promising candidates for developing new antibacterial therapies .

Neuropharmacology

Potential in Treating Neurological Disorders

Indole derivatives are also being investigated for their potential in treating neurological disorders. A structure-activity relationship study indicated that modifications to the indole structure can yield compounds with enhanced activity against targets related to Parkinson's disease . The ability to synthesize libraries based on a single indole scaffold allows researchers to screen various derivatives for neuroprotective effects.

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxicity of a series of indole derivatives, including this compound, against multiple human cancer cell lines. The results showed that certain modifications significantly increased the potency of these compounds against resistant cancer cells while maintaining low toxicity to normal cells .

Case Study 2: Antibiotic Potentiation

Another research effort focused on the synthesis of indole-based inhibitors that enhance the effectiveness of existing antibiotics against resistant strains. The study confirmed that by targeting bCSE with these inhibitors, researchers could restore antibiotic sensitivity in pathogenic strains .

Mécanisme D'action

The mechanism of action of 6-methyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole: The parent compound of 6-methyl-1H-indol-5-amine, known for its wide range of biological activities.

5-methyl-1H-indole: Another methylated indole derivative with similar properties.

6-chloro-1H-indole: A halogenated indole derivative with distinct chemical reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 6-position and the amine group at the 5-position can enhance its interaction with certain molecular targets, making it a valuable compound for research and industrial applications .

Activité Biologique

6-Methyl-1H-indol-5-amine, an indole derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a methyl group at the 6-position and an amino group at the 5-position of the indole framework, which significantly influences its reactivity and biological properties. The molecular formula is C₉H₉N, with a molecular weight of approximately 146.19 g/mol. Its structure allows it to interact with various biological targets, making it a candidate for multiple pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with multiple receptors and enzymes in the body. The compound has been shown to exhibit:

Biological Activity Spectrum

The following table summarizes the key biological activities associated with this compound:

Case Study 1: Anticancer Activity

In a study investigating substituted indole derivatives, this compound was found to significantly reduce cell viability in HeLa cells. The treatment resulted in a marked increase in sub-G1 population, indicating apoptosis. The effects were linked to ROS generation and c-Myc protein stabilization .

Case Study 2: Antiviral Potential

Research into small molecule inhibitors targeting the PPxY-Nedd4 interaction revealed that indole derivatives could effectively block viral egress. This study highlighted the potential application of this compound as a broad-spectrum antiviral agent .

Future Directions

The diverse biological activities of this compound suggest significant potential for further research. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise mechanisms underlying its anticancer and antiviral activities.

- In Vivo Studies : Evaluating the therapeutic efficacy and safety profiles in animal models.

- Structural Modifications : Developing analogs with enhanced potency and selectivity for specific biological targets.

Propriétés

IUPAC Name |

6-methyl-1H-indol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCHRMJTEKSAPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.